

Larixol: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Biological Activity

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Compound of Interest

Compound Name: Larixol

Cat. No.: B149045

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Larixol, a labdane-type diterpene primarily sourced from the oleoresin of larch trees (*Larix* species), has garnered significant interest within the scientific community.^{[1][2][3]} Its diverse biological activities, including anti-inflammatory, antimicrobial, and ion channel modulation, position it as a promising candidate for further investigation in drug discovery and development.^{[4][5]} This technical guide provides an in-depth overview of the chemical properties, structure, and key biological functions of **Larixol**, supplemented with detailed experimental protocols and data visualizations to support ongoing research efforts.

Chemical Properties and Structure

Larixol is a bicyclic diterpenoid characterized by a decalin core structure with a substituted side chain. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Physicochemical Properties of **Larixol**

Property	Value
CAS Number	1438-66-0
Molecular Formula	C ₂₀ H ₃₄ O ₂
Molecular Weight	306.48 g/mol
Appearance	Off-White to Pale Yellow Solid
Boiling Point	405.5 °C
Flash Point	174.2 °C
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol. Further quantitative data is not readily available.
Stability	Hygroscopic
Storage	Store at < -15°C in a well-closed container.

Table 2: Spectroscopic Data of **Larixol**

While complete assigned spectral data is not fully compiled in single literature sources, the following provides an overview of expected and reported spectroscopic characteristics.

Spectroscopy	Observed Features
^1H NMR	Complex aliphatic and olefinic proton signals are expected. Key signals would include those for methyl groups, methylene and methine protons on the decalin ring, and protons associated with the vinyl and hydroxyl groups in the side chain.
^{13}C NMR	Approximately 20 distinct carbon signals corresponding to the molecular formula. Signals for quaternary carbons, methine, methylene, and methyl groups within the diterpene skeleton, as well as carbons of the double bonds and those bearing hydroxyl groups.
FT-IR (cm^{-1})	Broad O-H stretching band (approx. 3200-3600 cm^{-1}), C-H stretching of alkanes (approx. 2850-2960 cm^{-1}), C=C stretching of alkenes (approx. 1640 cm^{-1}), and C-O stretching (approx. 1000-1200 cm^{-1}).
Mass Spectrometry	Molecular ion peak (M^+) at m/z 306.48. Fragmentation pattern would likely involve loss of water (M-18), and cleavage of the side chain.

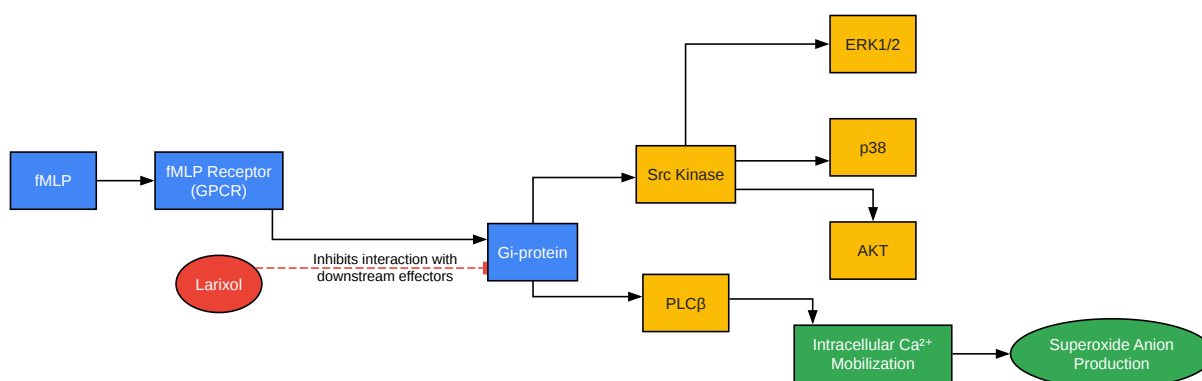
Biological Activity and Signaling Pathways

Larixol exhibits a range of biological activities, with its inhibitory effects on the N-formyl peptide receptor (fMLP)-induced neutrophil activation and Transient Receptor Potential Canonical 6 (TRPC6) channels being of particular interest.

Inhibition of fMLP-Induced Neutrophil Activation

Larixol has been shown to inhibit the fMLP-induced respiratory burst in human neutrophils. This process is a key component of the innate immune response, but its dysregulation can contribute to inflammatory tissue damage. **Larixol** interferes with the signaling cascade downstream of the fMLP receptor, a G-protein coupled receptor (GPCR).

Specifically, **Larixol** has been reported to inhibit fMLP-induced superoxide anion production with an IC_{50} of $1.98 \pm 0.14 \mu M$. It also inhibits the release of cathepsin G with an IC_{50} of $2.76 \pm 0.15 \mu M$. The mechanism of action involves the attenuation of downstream signaling molecules, including Src kinase, ERK1/2, p38, and AKT phosphorylation, as well as inhibiting intracellular calcium mobilization.

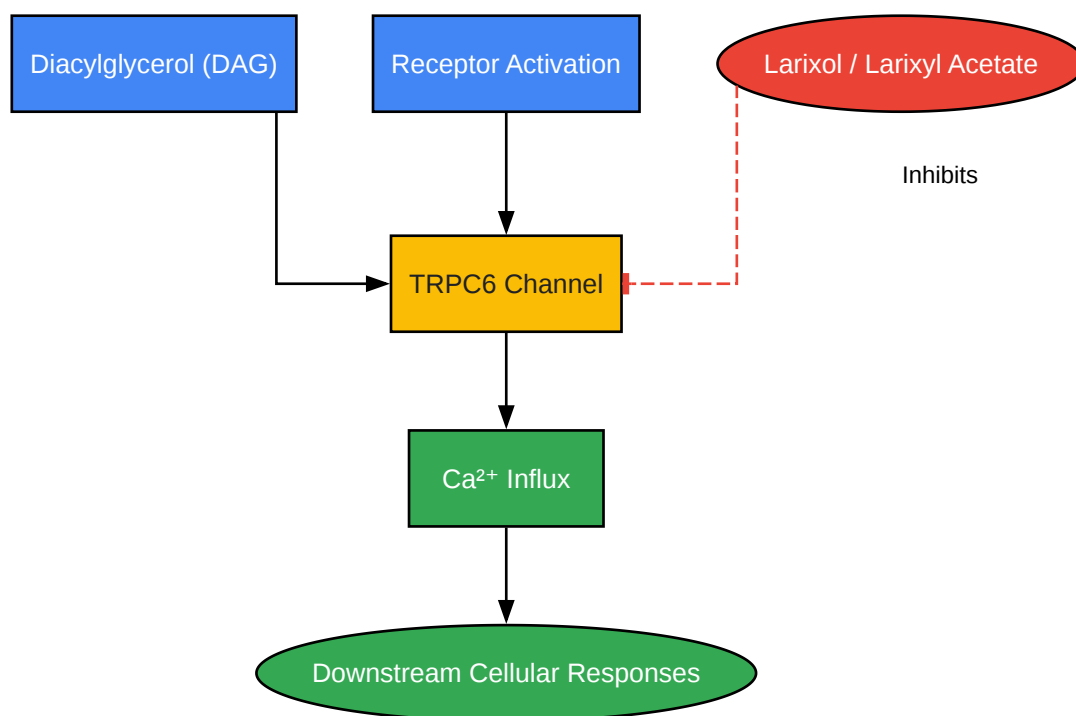


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Figure 1: **Larixol**'s Inhibition of the fMLP Signaling Pathway in Neutrophils.

Modulation of TRPC6 Channels

Larixol and its derivative, larixyl acetate, have been identified as inhibitors of the TRPC6 cation channel. TRPC6 is implicated in various physiological and pathological processes, making it a potential therapeutic target. **Larixol** exhibits moderate potency in blocking TRPC6, with a reported IC_{50} of approximately $2.04 \mu M$. Larixyl acetate demonstrates higher potency with an IC_{50} in the range of 0.1 - $0.6 \mu M$. This inhibition has been shown to be selective for TRPC6 over the closely related TRPC3 channel.



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Figure 2: **Larixol**'s Inhibitory Effect on the TRPC6 Channel.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of **Larixol**.

fMLP-Induced Superoxide Anion Production Assay in Human Neutrophils

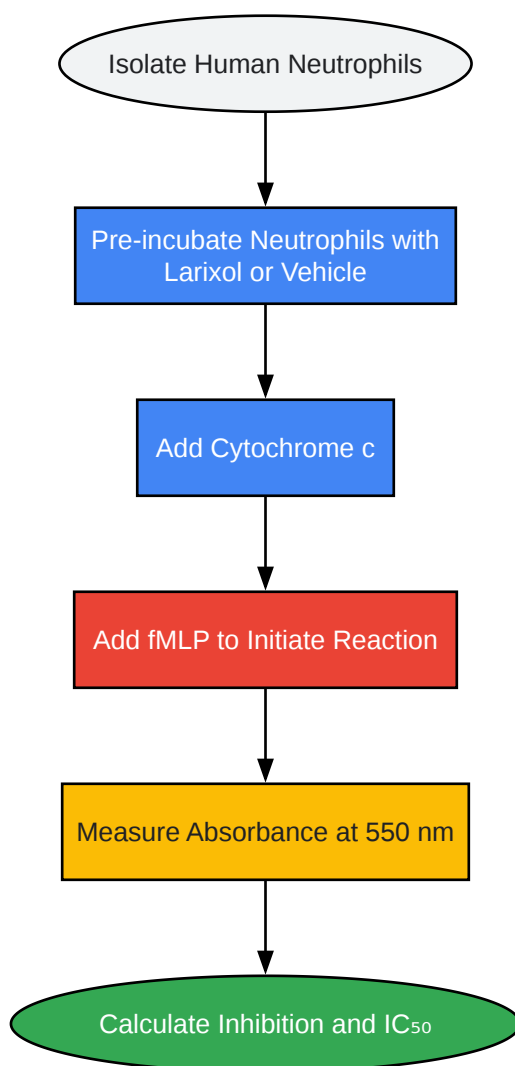
Objective: To determine the inhibitory effect of **Larixol** on fMLP-induced superoxide anion production in isolated human neutrophils.

Methodology: This protocol is adapted from the principles of superoxide dismutase-inhibitable cytochrome c reduction.

- Isolation of Human Neutrophils:
 - Isolate neutrophils from fresh human blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of

erythrocytes.

- Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) and adjust the cell concentration.
- Assay Procedure:
 - Pre-incubate the neutrophil suspension with varying concentrations of **Larixol** (or vehicle control) for a specified time (e.g., 5-15 minutes) at 37°C.
 - Add cytochrome c (e.g., final concentration of 0.5 mg/mL) to the cell suspension.
 - Initiate the reaction by adding fMLP (e.g., final concentration of 0.1 μ M).
 - Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer.
 - The rate of superoxide production is calculated from the change in absorbance, using the extinction coefficient of reduced cytochrome c.
- Data Analysis:
 - Calculate the percentage of inhibition for each **Larixol** concentration compared to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of **Larixol** concentration and fitting the data to a dose-response curve.



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